molecular formula C27H26FN3O4 B11172518 1-[2-(4-fluorophenyl)ethyl]-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

1-[2-(4-fluorophenyl)ethyl]-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11172518
M. Wt: 475.5 g/mol
InChI Key: MLBNUGMPUJWQNI-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenyl)ethyl]-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a fluorophenyl group, and a methoxyphenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of commercially available starting materials such as 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone . The key steps include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Attachment of the methoxyphenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-fluorophenyl)ethyl]-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C).

    Substitution: N-bromosuccinimide (NBS) for bromination, sodium hydride (NaH) for deprotonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-fluorophenyl)ethyl]-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(4-fluorophenyl)ethyl]-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-fluorophenyl)ethyl]-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide shares structural similarities with other pyrrolidine derivatives and fluorophenyl-containing compounds.
  • Examples include pyrrolidine-2-one, pyrrolidine-2,5-diones, and other fluorophenyl-substituted molecules.

Uniqueness

  • The unique combination of the pyrrolidine ring, fluorophenyl group, and methoxyphenyl group in this compound provides distinct chemical and biological properties.
  • Its versatility and potential applications in various fields make it a valuable compound for research and development.

Properties

Molecular Formula

C27H26FN3O4

Molecular Weight

475.5 g/mol

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C27H26FN3O4/c1-35-22-12-10-21(11-13-22)29-27(34)23-4-2-3-5-24(23)30-26(33)19-16-25(32)31(17-19)15-14-18-6-8-20(28)9-7-18/h2-13,19H,14-17H2,1H3,(H,29,34)(H,30,33)

InChI Key

MLBNUGMPUJWQNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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